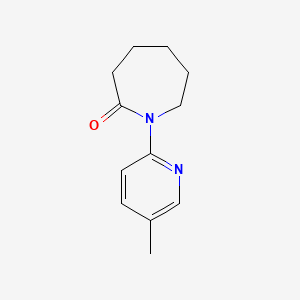
1-(5-Methylpyridin-2-yl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methylpyridin-2-yl)azepan-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is characterized by a pyridine ring substituted with a methyl group at the 5-position and an azepan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpyridin-2-yl)azepan-2-one typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with an appropriate amine under specific conditions. The reaction may be carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents such as dichloromethane, ethyl acetate, and n-hexane are commonly used in the purification process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methylpyridin-2-yl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepan-2-one moiety to an azepane ring.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of azepane derivatives.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1-(5-Methylpyridin-2-yl)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(5-Methylpyridin-2-yl)azepan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Methylpyridin-2-yl)azepane: Lacks the carbonyl group present in 1-(5-Methylpyridin-2-yl)azepan-2-one.
5-Methyl-2-pyridinecarboxylic acid: Precursor in the synthesis of this compound.
1-(5-Methylpyridin-2-yl)piperidin-2-one: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and an azepan-2-one moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1-(5-methylpyridin-2-yl)azepan-2-one |
InChI |
InChI=1S/C12H16N2O/c1-10-6-7-11(13-9-10)14-8-4-2-3-5-12(14)15/h6-7,9H,2-5,8H2,1H3 |
Clé InChI |
OCRRAOPLMXQNRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)N2CCCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


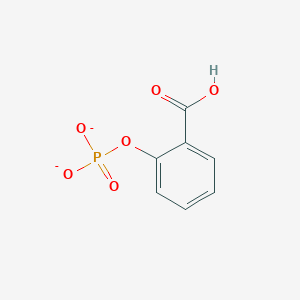
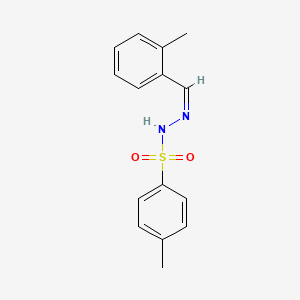
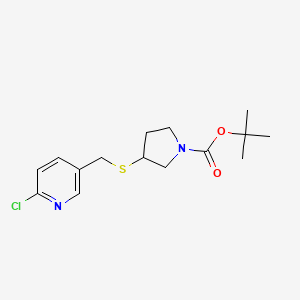
![[(2S)-1-[(3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B14122025.png)
![7,8-Dihydro-5H-pyrano[4,3-D]pyrimidine-2-carbaldehyde](/img/structure/B14122031.png)
![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14122041.png)
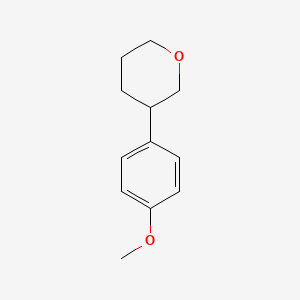
![9-(Diethylamino)-5H-benzo[a]phenoxazine-5-thione](/img/structure/B14122059.png)
![Dibutyl 3,12-dibromo-15,17-dioxo-16-oxahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosa-1(21),2,4,6,8,10(23),11,13,18(22),19-decaene-5,7-dicarboxylate](/img/structure/B14122067.png)

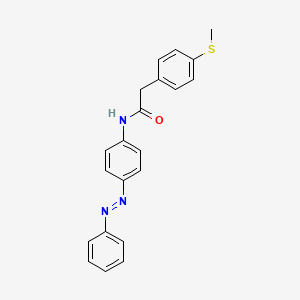

![Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]-](/img/structure/B14122086.png)

